BDP TMR amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BDP TMR amine is a borondipyrromethene fluorophore designed to match the excitation and emission properties of tetramethylrhodamine (TAMRA). Unlike TAMRA, this compound exhibits a high quantum yield, making it exceptionally bright. This compound contains a primary amine group, allowing it to conjugate with various electrophiles and participate in enzymatic transamination reactions .

准备方法

Synthetic Routes and Reaction Conditions

BDP TMR amine is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure. The synthesis typically involves the following steps:

Formation of Borondipyrromethene Core: The initial step involves the reaction of pyrrole with a boron-containing reagent to form the borondipyrromethene core.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired spectral properties

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions.

Purification: Industrial-scale purification techniques, including large-scale HPLC, are employed to ensure the compound’s purity.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and quality of the final product.

化学反应分析

Types of Reactions

BDP TMR amine undergoes several types of chemical reactions, including:

Substitution Reactions: The primary amine group can react with various electrophiles, such as activated esters and carbonyl compounds, to form stable conjugates.

Enzymatic Transamination: this compound can participate in enzymatic transamination reactions, where the amine group is transferred to another molecule

Common Reagents and Conditions

Electrophiles: Common electrophiles include activated esters (e.g., N-hydroxysuccinimide esters) and carbonyl compounds (e.g., aldehydes and ketones).

Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack by the amine group

Major Products

The major products formed from these reactions are conjugates of this compound with various biomolecules or synthetic compounds, which retain the fluorescent properties of the dye .

科学研究应用

BDP TMR amine has a wide range of applications in scientific research, including:

Fluorescence Polarization Assays: Due to its high quantum yield and long excited state lifetime, this compound is ideal for fluorescence polarization assays.

Microscopy: The bright fluorescence of this compound makes it suitable for various microscopy techniques, including fluorescence microscopy.

Bioconjugation: The primary amine group allows this compound to be conjugated to proteins, nucleic acids, and other biomolecules, making it useful for labeling and tracking these molecules in biological studies.

Click Chemistry: this compound can participate in click chemistry reactions, enabling the formation of stable conjugates with various functional groups .

作用机制

BDP TMR amine exerts its effects primarily through its fluorescent properties. The mechanism involves:

Excitation and Emission: Upon excitation by light at a specific wavelength (around 545 nm), this compound emits light at a longer wavelength (around 570 nm), producing bright fluorescence.

Conjugation: The primary amine group allows this compound to form stable conjugates with various biomolecules, enabling their visualization and tracking in biological systems

相似化合物的比较

Similar Compounds

Tetramethylrhodamine (TAMRA): BDP TMR amine is designed to match the excitation and emission properties of TAMRA but with a higher quantum yield.

BDP TMR Azide: Similar to this compound but contains an azido group, making it suitable for different types of click chemistry reactions.

BDP TMR Carboxylic Acid: Contains a carboxylic acid group instead of an amine group, offering different conjugation possibilities .

Uniqueness

This compound stands out due to its high quantum yield and brightness, making it more effective for fluorescence-based applications compared to similar compounds like TAMRA. Its primary amine group also provides versatile conjugation options, enhancing its utility in various scientific research applications .

生物活性

BDP TMR amine, a derivative of the BODIPY family, is a borondipyrromethene dye that exhibits significant potential for various biological applications due to its unique fluorescence properties and reactivity. This article explores the biological activity of this compound, focusing on its applications in protein labeling, fluorescence assays, and potential therapeutic uses.

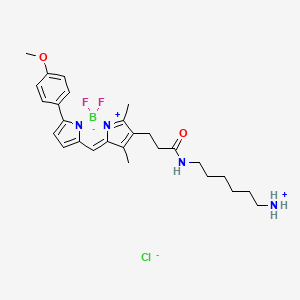

This compound is characterized by its bright fluorescence, making it suitable for applications in bioimaging and diagnostics. The chemical structure is as follows:

- Molecular Formula : C27H36BClF2N4O2

- Molecular Weight : 532.86 g/mol

- CAS Number : 2183473-08-5

- Appearance : Violet solid

- Solubility : Soluble in alcohols, DMF, and DMSO

The dye contains a primary amine group, allowing it to conjugate with various electrophiles, which is crucial for its application in labeling proteins and peptides .

Protein Labeling

This compound is utilized extensively for labeling proteins due to its amine-reactive NHS ester functionality. This property enables the formation of stable conjugates with amino groups present in proteins and peptides. Such conjugates are essential for various biochemical assays and imaging techniques.

- Fluorescence Polarization Assays : The high quantum yield of this compound (approximately 0.95) allows for sensitive detection in fluorescence polarization assays, which are used to study molecular interactions and binding affinities .

- Cellular Imaging : this compound can be used in live-cell imaging to track protein localization and dynamics within cellular environments. Its bright fluorescence enhances the visibility of labeled targets under microscopy.

Case Studies

Several studies have highlighted the utility of this compound in biological contexts:

- Study on Protein Dynamics : Researchers employed this compound to label amyloid precursor proteins (AβPP) in living cells. This allowed for real-time monitoring of AβPP processing and trafficking, providing insights into Alzheimer's disease mechanisms .

- Cancer Therapeutics : In a study involving cancer cell lines, this compound was conjugated with therapeutic agents to enhance targeting efficiency. The fluorescent properties facilitated tracking the distribution of the drug within tumor tissues .

Comparative Analysis with Other Dyes

To better understand the advantages of this compound, a comparison with other commonly used fluorescent dyes is provided below:

| Property | This compound | TAMRA | Cy3 |

|---|---|---|---|

| Quantum Yield | 0.95 | 0.5 | 0.9 |

| Emission Maximum (nm) | 570 | 570 | 570 |

| Solubility | Good in DMF/DMSO | Moderate in water | Good in water |

| Stability | High | Moderate | High |

This compound stands out due to its higher quantum yield and stability compared to TAMRA, making it a favorable choice for applications requiring prolonged fluorescence intensity .

属性

分子式 |

C27H36BClF2N4O2 |

|---|---|

分子量 |

532.9 g/mol |

IUPAC 名称 |

6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoylamino]hexylazanium;chloride |

InChI |

InChI=1S/C27H35BF2N4O2.ClH/c1-19-24(13-15-27(35)32-17-7-5-4-6-16-31)20(2)33-26(19)18-22-10-14-25(34(22)28(33,29)30)21-8-11-23(36-3)12-9-21;/h8-12,14,18H,4-7,13,15-17,31H2,1-3H3,(H,32,35);1H |

InChI 键 |

OHIKZADQYCQXNM-UHFFFAOYSA-N |

规范 SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC[NH3+])C)(F)F.[Cl-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。